6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core substituted with a sulfonyl group and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Solvents: Dichloromethane, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzothiazole core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
- 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
6-[(4-Methylpiperidin-1-yl)sulfonyl]-1,3-benzothiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-9-4-6-16(7-5-9)20(17,18)10-2-3-11-12(8-10)19-13(14)15-11/h2-3,8-9H,4-7H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQWCSRDOPBXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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